molecular formula C20H17BrN4O2S2 B2430977 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-03-7

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Número de catálogo B2430977
Número CAS: 392300-03-7
Peso molecular: 489.41
Clave InChI: DBZBIFDJOLERQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17BrN4O2S2 and its molecular weight is 489.41. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticonvulsant Agents

  • Compounds related to 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized for potential use as anticonvulsant agents. One study found that these compounds showed promise when compared with standard drugs like phenytoin sodium, lamotrigine, and sodium valproate in anticonvulsant activity (Archana., Srivastava, & Kumar, 2002).

Photodynamic Therapy for Cancer Treatment

  • Some derivatives have been characterized for their suitability in photodynamic therapy, a treatment method for cancer. A study detailed the promising fluorescence properties and high singlet oxygen quantum yield of these compounds, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Properties

  • Research has also been conducted on Schiff bases derived from 1,3,4-thiadiazole compounds, revealing their significant antimicrobial activity and DNA protective abilities. Some compounds have exhibited cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy (Gür et al., 2020).

Antiviral Activities

  • Novel derivatives have been synthesized and evaluated for their in vitro antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. One compound in particular showed distinct antiviral activity (Selvam et al., 2010).

Anticancer Evaluation

  • There has been research on the synthesis of new compounds for potential use as anticancer agents. Studies include the evaluation of these compounds' in vitro anticancer activity against human cancer cell lines, highlighting some compounds as promising anticancer agents (Tiwari et al., 2017).

Psychotropic Activity

  • Some novel derivatives have been synthesized and found to possess psychotropic activity. They demonstrated sedative action, anti-inflammatory activity, cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Antituberculosis Studies

  • Research has been done on 3-heteroarylthioquinoline derivatives for their in vitro activity against Mycobacterium tuberculosis. Certain compounds were found to be the most active, showing potential as antituberculosis agents (Chitra et al., 2011).

Adenosine Receptor Antagonists

  • Studies have explored thiazole and thiadiazole analogues as novel classes of adenosine receptor antagonists. These findings contribute to understanding molecular recognition at adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Propiedades

IUPAC Name

3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZBIFDJOLERQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.